Ethyl 5-[[4-[[2-(allyloxy)ethoxy]carbonyl]phenyl]azo]-3-cyano-6-hydroxy-4-methyl-2-oxo-2H-pyridine-1-acetate Ethyl 5-[[4-[[2-(allyloxy)ethoxy]carbonyl]phenyl]azo]-3-cyano-6-hydroxy-4-methyl-2-oxo-2H-pyridine-1-acetate
Brand Name: Vulcanchem
CAS No.: 80440-11-5
VCID: VC17048163
InChI: InChI=1S/C23H24N4O7/c1-4-10-32-11-12-34-23(31)16-6-8-17(9-7-16)25-26-20-15(3)18(13-24)21(29)27(22(20)30)14-19(28)33-5-2/h4,6-9,29H,1,5,10-12,14H2,2-3H3
SMILES:
Molecular Formula: C23H24N4O7
Molecular Weight: 468.5 g/mol

Ethyl 5-[[4-[[2-(allyloxy)ethoxy]carbonyl]phenyl]azo]-3-cyano-6-hydroxy-4-methyl-2-oxo-2H-pyridine-1-acetate

CAS No.: 80440-11-5

Cat. No.: VC17048163

Molecular Formula: C23H24N4O7

Molecular Weight: 468.5 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 5-[[4-[[2-(allyloxy)ethoxy]carbonyl]phenyl]azo]-3-cyano-6-hydroxy-4-methyl-2-oxo-2H-pyridine-1-acetate - 80440-11-5

Specification

CAS No. 80440-11-5
Molecular Formula C23H24N4O7
Molecular Weight 468.5 g/mol
IUPAC Name 2-prop-2-enoxyethyl 4-[[5-cyano-1-(2-ethoxy-2-oxoethyl)-6-hydroxy-4-methyl-2-oxopyridin-3-yl]diazenyl]benzoate
Standard InChI InChI=1S/C23H24N4O7/c1-4-10-32-11-12-34-23(31)16-6-8-17(9-7-16)25-26-20-15(3)18(13-24)21(29)27(22(20)30)14-19(28)33-5-2/h4,6-9,29H,1,5,10-12,14H2,2-3H3
Standard InChI Key XGYNAGHRZHYTDZ-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)CN1C(=C(C(=C(C1=O)N=NC2=CC=C(C=C2)C(=O)OCCOCC=C)C)C#N)O

Introduction

Structural Characteristics and Molecular Properties

The compound’s structure integrates multiple functional groups that confer unique electronic and steric properties. Its molecular formula, C23H24N4O7\text{C}_{23}\text{H}_{24}\text{N}_{4}\text{O}_{7}, corresponds to a molecular weight of 468.46 g/mol . The pyridine ring at the core is substituted at positions 3, 4, 5, and 6 with cyano, methyl, hydroxy, and oxo groups, respectively. Position 1 features an ethyl acetate group, while position 5 is linked via an azo bond to a para-substituted benzoyl moiety bearing a 2-(allyloxy)ethoxy carbonyl group .

Electronic and Steric Effects

The electron-withdrawing cyano and carbonyl groups likely polarize the pyridine ring, enhancing its electrophilicity. The azo group (N=N-\text{N}=\text{N}-) introduces conjugation pathways, potentially enabling photochemical or redox activity, as observed in analogous azo-pyridine systems . Steric hindrance arises from the methyl group at position 4 and the bulky 2-(allyloxy)ethoxy carbonyl substituent, which may influence reactivity and intermolecular interactions .

Tautomerism and Solubility

The presence of hydroxy and oxo groups at positions 6 and 2, respectively, suggests possible keto-enol tautomerism, a feature common in pyridinone derivatives. Solubility is anticipated to be moderate in polar aprotic solvents (e.g., DMF, DMSO) due to the ester and carbonyl groups, but limited in water owing to the hydrophobic allyloxy and methyl substituents .

StepReagents/ConditionsYield*Reference Analogy
DiazotizationNaNO₂, HCl, 0–5°C70–85%
Azo CouplingPyridinone derivative, pH 4–660–75%
EsterificationEthyl chloroacetate, K₂CO₃, DMF80–90%
Allyloxy InsertionAllyl bromide, NaOH, THF65–80%

*Theoretical yields based on analogous reactions.

Physicochemical and Spectroscopic Characterization

Spectroscopic Data

  • UV-Vis: The azo group (N=N-\text{N}=\text{N}-) is expected to absorb strongly in the visible range (400–500 nm), with shifts depending on solvent polarity and substituent effects .

  • IR: Stretching vibrations for CN-\text{C}\equiv\text{N} (2250 cm⁻¹), C=O-\text{C}= \text{O} (1700–1750 cm⁻¹), and N=N-\text{N}=\text{N}- (1450–1600 cm⁻¹) should dominate the spectrum .

  • NMR: 1H^1\text{H} NMR would show resonances for the allyloxy protons (δ 4.5–5.5), methyl groups (δ 1.2–1.5), and aromatic protons (δ 7.0–8.5) .

Redox Behavior

Polarographic studies of analogous azo-pyridines reveal irreversible reduction waves corresponding to the cleavage of the azo bond. In acidic media, a 4-electron reduction to amines is typical, while alkaline conditions favor 2-electron reduction to hydrazo intermediates . For this compound, similar behavior is anticipated, with half-wave potentials (E1/2E_{1/2}) dependent on pH and substituent effects .

Concentration (ppm)Inhibition Efficiency (%)
5065–75
10080–85
20090–95

*Based on data from .

Biomedical Applications

Though direct evidence is lacking, the pyridinone scaffold is prevalent in pharmaceuticals (e.g., zolpidem, olprinone) . The azo group’s redox activity could be exploited for prodrug designs, while the allyloxy moiety offers a handle for bioconjugation .

Materials Science

The conjugated system and photoactive azo group suggest potential in optoelectronics or as a dye sensitizer in solar cells. Comparative studies with similar dyes indicate molar extinction coefficients (ε\varepsilon) exceeding 10⁴ L·mol⁻¹·cm⁻¹ .

Challenges and Future Directions

Synthetic Scalability

The multi-step synthesis presents challenges in purification and yield optimization. Transitioning from batch to flow chemistry could improve efficiency, as demonstrated in the synthesis of fused pyridines .

Toxicity and Environmental Impact

Azo compounds often face scrutiny due to potential mutagenicity. Computational toxicity prediction (e.g., QSAR models) and biodegradation studies are recommended before large-scale applications .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator